molecular formula C18H15ClO5 B13831084 (4-Chloro-2-(o-methoxycinnamoyl)phenoxy)acetic acid CAS No. 28328-73-6

(4-Chloro-2-(o-methoxycinnamoyl)phenoxy)acetic acid

Cat. No.: B13831084
CAS No.: 28328-73-6
M. Wt: 346.8 g/mol
InChI Key: NFDFMINPBPDHEE-SOFGYWHQSA-N
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Description

4-Chloro-2-[3-(o-methoxyphenyl)propenoyl]phenoxyacetic acid is an organic compound with a complex structure that includes a chloro-substituted phenoxyacetic acid moiety and a methoxyphenyl propenoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[3-(o-methoxyphenyl)propenoyl]phenoxyacetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenol with 3-(o-methoxyphenyl)propenoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[3-(o-methoxyphenyl)propenoyl]phenoxyacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted positions, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of phenols or amines.

Scientific Research Applications

4-Chloro-2-[3-(o-methoxyphenyl)propenoyl]phenoxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[3-(o-methoxyphenyl)propenoyl]phenoxyacetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenoxyacetic acid (MCPA)
  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

Uniqueness

4-Chloro-2-[3-(o-methoxyphenyl)propenoyl]phenoxyacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

CAS No.

28328-73-6

Molecular Formula

C18H15ClO5

Molecular Weight

346.8 g/mol

IUPAC Name

2-[4-chloro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenoxy]acetic acid

InChI

InChI=1S/C18H15ClO5/c1-23-16-5-3-2-4-12(16)6-8-15(20)14-10-13(19)7-9-17(14)24-11-18(21)22/h2-10H,11H2,1H3,(H,21,22)/b8-6+

InChI Key

NFDFMINPBPDHEE-SOFGYWHQSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)OCC(=O)O

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)OCC(=O)O

Origin of Product

United States

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